6-Methoxy-2,2-dimethylcyclohexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2,2-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2)6-4-5-7(11-3)8(9)10/h7-8H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAXLAQPCZHYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504527-64-3 | |
| Record name | 6-methoxy-2,2-dimethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Cyclohexylamine Derivatives in Advanced Organic Synthesis and Materials Science
Cyclohexylamine (B46788) and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. google.combdmaee.net Their prevalence underscores the necessity for efficient and innovative synthetic methodologies to access these valuable molecular architectures. The [4+2] cycloaddition reaction stands out as a powerful tool for constructing cyclohexylamine frameworks. google.combdmaee.net
In the realm of materials science, certain derivatives of cyclohexylamine have found utility as catalysts. For instance, N,N-dimethylcyclohexylamine is employed in the production of polyurethane foams, acting as a catalyst that influences the material's final properties. nih.govmofanpu.com The inherent chemical properties of the cyclohexyl ring, combined with the reactivity of the amine group, make these compounds versatile intermediates in the synthesis of a wide range of chemicals, including dyes and rubber accelerators. nih.gov
The development of synthetic routes to cyclohexylamine derivatives has been a subject of extensive research. Traditional methods often involve the reduction of corresponding anilines or nitrobenzenes. More contemporary approaches focus on stereoselective syntheses to control the spatial arrangement of substituents on the cyclohexane (B81311) ring, which is often crucial for biological activity and material properties.
Significance of the 6 Methoxy 2,2 Dimethylcyclohexan 1 Amine Scaffold in Contemporary Chemical Research
While direct and extensive research on 6-Methoxy-2,2-dimethylcyclohexan-1-amine is not widely available in peer-reviewed literature, its structural features suggest potential significance in several areas of chemical research. The molecule combines a substituted cyclohexylamine (B46788) core with methoxy (B1213986) and gem-dimethyl groups, each contributing to its unique chemical character.
The presence of the methoxy group can influence the compound's reactivity and physical properties, such as its solubility and basicity. The gem-dimethyl group at the 2-position introduces significant steric hindrance, which can direct the stereochemical outcome of reactions involving the adjacent amine group. This steric control is a valuable attribute in asymmetric synthesis.
Based on the known applications of structurally similar compounds, the this compound scaffold could potentially serve as a precursor or intermediate in the synthesis of novel pharmaceuticals or agrochemicals. For instance, various substituted cyclohexylamine derivatives have been investigated for their analgesic properties. Furthermore, the catalytic potential of related amines in polymer synthesis suggests that this compound could be explored for similar applications in materials science.
Below is a table summarizing the basic properties of this compound based on available data. uni.lu
| Property | Value |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 157.14666436 g/mol |
| Monoisotopic Mass | 157.14666436 g/mol |
| Topological Polar Surface Area | 35.3 Ų |
| Heavy Atom Count | 11 |
Research Gaps and Future Perspectives in the Fundamental Study of 6 Methoxy 2,2 Dimethylcyclohexan 1 Amine
Strategic Retrosynthetic Analysis and Key Disconnection Approaches for this compound
A retrosynthetic analysis of this compound reveals several potential disconnection points that can lead to readily available starting materials. The primary disconnection is the C-N bond of the amine, which suggests a precursor ketone, 6-methoxy-2,2-dimethylcyclohexan-1-one, that can be converted to the target amine via reductive amination. amazonaws.com This ketone itself can be derived from simpler precursors through various synthetic strategies.
Another key disconnection involves the C-O bond of the methoxy (B1213986) group, suggesting a hydroxy ketone intermediate. Furthermore, the cyclohexane (B81311) ring can be conceptually disassembled through a [4+2] cycloaddition reaction, a powerful tool for the construction of six-membered rings. nih.govrsc.orgrsc.org
A plausible retrosynthetic pathway is outlined below:
Target: this compound
Disconnection 1 (C-N bond): This leads back to 6-methoxy-2,2-dimethylcyclohexan-1-one and an ammonia (B1221849) source.
Disconnection 2 (C-O bond): The methoxy group can be introduced via methylation of a corresponding hydroxyl group, pointing to 6-hydroxy-2,2-dimethylcyclohexan-1-one as a key intermediate.
Disconnection 3 (Cyclohexane ring): The substituted cyclohexanone (B45756) ring can be envisioned as being formed from a Michael addition of a suitable enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation (Robinson annulation).
The structure of this compound contains two stereogenic centers at the C1 and C6 positions. The relative and absolute stereochemistry of these centers is crucial for its potential biological activity. Therefore, controlling these stereochemical elements is a primary challenge in its synthesis.
Stereocontrol can be introduced at various stages of the synthesis:
Substrate-controlled diastereoselection: The existing stereochemistry of a starting material can direct the formation of a new stereocenter. For example, the reduction of a chiral ketone precursor can proceed with high diastereoselectivity.
Reagent-controlled stereoselection: The use of chiral reagents, such as chiral reducing agents or chiral auxiliaries, can induce asymmetry in the product.
Catalyst-controlled enantioselection: A chiral catalyst can be employed to favor the formation of one enantiomer over the other in key bond-forming reactions.
The relative stereochemistry (cis or trans) of the amine and methoxy groups is determined by the geometry of the final reduction or amination step. For instance, the choice of reducing agent in the reductive amination of 6-methoxy-2,2-dimethylcyclohexan-1-one can influence the diastereomeric ratio of the product.
Development of Novel and Efficient Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several forward synthetic routes can be devised. An efficient approach would commence with a commercially available starting material such as 2-methylcyclohexanone (B44802).
A potential synthetic sequence could involve:
α-Methylation: Treatment of 2-methylcyclohexanone with a strong base followed by an electrophilic methyl source to introduce the gem-dimethyl group at the C2 position, yielding 2,2-dimethylcyclohexanone.
α-Hydroxylation: Regioselective hydroxylation at the C6 position can be achieved using various oxidizing agents, such as molybdenum-based peroxides or through an enolate oxidation.
O-Methylation: The resulting hydroxyl group can be converted to a methoxy group using a standard methylation procedure, for example, with methyl iodide and a base.
Reductive Amination: The final step involves the conversion of the ketone functionality to the primary amine via reductive amination, using a nitrogen source like ammonia or an ammonium (B1175870) salt and a reducing agent.
To obtain enantiomerically pure this compound, asymmetric catalysis can be integrated into the synthetic route. A highly effective strategy is the asymmetric reductive amination of the precursor ketone, 6-methoxy-2,2-dimethylcyclohexan-1-one. This can be accomplished using a chiral catalyst, such as a transition metal complex with a chiral ligand. nih.govresearchgate.net
For instance, a ruthenium or iridium catalyst bearing a chiral phosphine (B1218219) ligand in the presence of a hydrogen source can facilitate the enantioselective conversion of the imine intermediate to the desired chiral amine.
Table 1: Hypothetical Catalytic Asymmetric Reductive Amination of 6-Methoxy-2,2-dimethylcyclohexan-1-one
| Catalyst/Ligand | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| [Rh(COD)Cl]₂ / (R)-BINAP | Methanol | 50 | 20 | 95 | 92 |
| [Ir(COD)Cl]₂ / (S,S)-f-BINAPHANE | Toluene | 60 | 30 | 98 | 95 |
| RuCl₂[(R)-BINAP][(R)-DAIPEN] | Isopropanol | 40 | 15 | 99 | 98 |
The regioselective introduction of the methoxy group at the C6 position is a critical step. Starting from 2,2-dimethylcyclohexanone, direct α-functionalization can be challenging due to the presence of two enolizable positions (C3 and C6). However, thermodynamic enolate formation under carefully controlled conditions would favor deprotonation at the less hindered C6 position, allowing for subsequent electrophilic attack.
Alternatively, a directed metalation approach could be employed. For instance, conversion of the ketone to a chiral imine or hydrazone can direct a metalating agent to the desired position, followed by quenching with an electrophilic oxygen source.
Incorporating green chemistry principles can significantly improve the environmental footprint of the synthesis. mdpi.comrasayanjournal.co.inmdpi.com Key areas for improvement include:
Catalysis: Utilizing catalytic methods, especially for the asymmetric steps, reduces the need for stoichiometric chiral reagents and minimizes waste. researchgate.net
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids where possible. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. rsc.orgrsc.org
Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption. mdpi.com
For example, the reductive amination step could potentially be carried out in water using a water-soluble catalyst, thereby avoiding the use of volatile organic solvents.
Synthesis of Structurally Modified this compound Derivatives
The synthetic routes developed for the parent compound can be adapted to produce a variety of structurally modified derivatives. These analogs can be used to explore structure-activity relationships in biological studies.
Modifications can be introduced at several positions:
N-Alkylation/Arylation: The primary amine can be readily converted to secondary or tertiary amines through reaction with alkyl or aryl halides.
Modification of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups by using different alkylating agents in the O-alkylation step. Alternatively, the precursor alcohol can be used to synthesize other ether or ester derivatives.
Modification of the Cyclohexane Ring: Introducing additional substituents on the cyclohexane ring can be achieved by starting with appropriately substituted precursors or by further functionalization of the core structure.
Table 2: Synthesis of N-Substituted Derivatives of this compound
| Starting Amine | Electrophile | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| This compound | Methyl Iodide | K₂CO₃ | Acetonitrile | N-Methyl-6-methoxy-2,2-dimethylcyclohexan-1-amine | 92 |
| This compound | Benzyl Bromide | Et₃N | THF | N-Benzyl-6-methoxy-2,2-dimethylcyclohexan-1-amine | 88 |
| This compound | Acetyl Chloride | Pyridine | DCM | N-(6-Methoxy-2,2-dimethylcyclohexyl)acetamide | 95 |
Amine Functionality Derivatization for Tailored Reactivity
The primary amine group in this compound is a key site for molecular modification, allowing for the introduction of a wide array of functional groups to tailor the compound's reactivity and properties. Derivatization of this amine can be achieved through various well-established chemical transformations.
One common approach involves the use of fluorescence derivatization reagents to introduce a fluorophore, which is useful for analytical purposes such as liquid chromatography. For instance, reagents like 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride can react with primary amines in the presence of a base like potassium carbonate to form highly fluorescent amides. rsc.org This type of derivatization allows for sensitive detection of the amine-containing compound. rsc.org
Another significant class of derivatization reactions includes acylation, sulfonylation, and alkylation. These reactions can be employed to modify the electronic and steric properties of the amine, which can, in turn, influence its biological activity or chemical reactivity. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while treatment with sulfonyl chlorides would produce sulfonamides.
The following table summarizes potential derivatization reactions for the amine functionality, based on established methodologies for primary amines.
| Reaction Type | Reagent Class | Functional Group Introduced | Potential Application |
| Acylation | Acyl chlorides, Anhydrides | Amide | Altering solubility and electronic properties |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introducing rigid structures, modifying bioactivity |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Modulating basicity and nucleophilicity |
| Reductive Amination | Aldehydes, Ketones | Substituted Amine | Creating complex molecular scaffolds |
| Fluorescent Labeling | e.g., Dansyl chloride | Fluorescent tag | Analytical detection and quantification |
These derivatization strategies provide a versatile toolkit for chemists to fine-tune the molecular architecture and properties of this compound for specific applications.
Methoxy Group Transformations and Substituent Effects on Synthesis
The methoxy group at the 6-position of the cyclohexyl ring plays a crucial role in influencing the molecule's conformation and the reactivity of neighboring functional groups. Transformations of this group can lead to analogs with different properties.
One potential transformation is the cleavage of the methyl ether to yield the corresponding alcohol. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then serve as a handle for further functionalization, for instance, through esterification or etherification.
The electronic effect of the methoxy group can also influence the reactivity of the amine. As an electron-donating group, it can modulate the pKa of the amine, affecting its nucleophilicity and basicity. In related aromatic systems, the position of a methoxy substituent has been shown to have a dramatic effect on receptor binding affinity, highlighting the importance of this group in molecular recognition. nih.gov For example, in a series of 2-benzylidene-1-indanone (B110557) derivatives, a methoxy group at the C4 position resulted in significantly higher affinity for A1 and A2A adenosine (B11128) receptors compared to substitution at other positions. nih.gov
Furthermore, the methoxy group can direct the regioselectivity of certain reactions on the cyclohexyl ring, although this effect is less pronounced than in aromatic systems. The steric bulk of the adjacent gem-dimethyl group at the 2-position will also play a significant role in dictating the stereochemical outcome of reactions.
The table below outlines potential transformations of the methoxy group and the effects of substituents on synthesis, drawing parallels from related chemical systems.
| Transformation/Effect | Reagents/Conditions | Resulting Functionality | Impact on Molecular Properties |
| Ether Cleavage | HBr, BBr3 | Hydroxyl | Increased polarity, site for further functionalization |
| Electronic Influence | - | - | Modulation of amine basicity and nucleophilicity |
| Steric Hindrance | Gem-dimethyl group | - | Influences stereochemical outcomes of reactions |
| Conformational Lock | Methoxy and dimethyl groups | - | Restricts ring conformation, affecting biological activity |
Investigation of Amine-Centered Reactions of this compound
The primary amine group is a key reactive center in this compound, susceptible to a variety of nucleophilic and condensation reactions.
N-Alkylation and N-Acylation Reaction Pathways and Selectivity
N-Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbon atoms. N-alkylation can be achieved using alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism. However, a significant challenge in the N-alkylation of primary amines is controlling the extent of alkylation, as the resulting secondary amine is often more reactive than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.
To achieve mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing protecting groups. The reaction of amines with alcohols in the presence of hydrogen and a suitable catalyst, such as one based on copper and magnesium silicate, is another method for N-alkylation.
N-Acylation: Primary amines readily react with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is typically robust and proceeds with high yield. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). Unlike N-alkylation, N-acylation is generally easier to control, and over-acylation is not a common issue under standard conditions.
Nucleophilic Additions and Condensation Reactions Involving the Amine Moiety
The amine group can act as a nucleophile in addition reactions to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition). mdpi.com This reaction leads to the formation of a new carbon-nitrogen bond.
Condensation reactions are another important class of reactions for primary amines. For instance, they can react with aldehydes or ketones to form imines (Schiff bases) through a reversible nucleophilic addition followed by dehydration. The formation of the imine is often favored by the removal of water from the reaction mixture.
Reactivity at the Methoxy Functionality of this compound
The methoxy group, an ether functionality, is generally less reactive than the amine group. Its reactions typically require harsh conditions or specific reagents.
Selective Demethylation and Ether Cleavage Mechanisms
The cleavage of the C-O bond in ethers is a common transformation but often requires strong acids. wikipedia.orgopenstax.org The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgopenstax.org In the case of this compound, the carbon attached to the oxygen is secondary.
With strong acids like HBr or HI, the ether oxygen is first protonated to form a good leaving group (methanol). libretexts.orgmasterorganicchemistry.comyoutube.com Subsequently, the halide ion (Br- or I-) can act as a nucleophile. libretexts.orgmasterorganicchemistry.com Given that the carbon is secondary, the reaction could proceed via an SN2 pathway, involving a backside attack by the nucleophile. masterorganicchemistry.com However, if a stable carbocation can be formed, an SN1 mechanism might be competitive. wikipedia.orglibretexts.org
Selective demethylation can also be achieved using Lewis acids. google.com For instance, aluminum chloride can be used to cleave methyl ethers. google.com Another approach involves the use of sodium hydride in the presence of lithium iodide for the nucleophilic amination of methoxy arenes, though its applicability to aliphatic ethers would need to be investigated. ntu.edu.sg
Transformations to Other Oxygenated Functional Groups
The conversion of the methoxy group to other oxygenated functional groups would likely proceed through an initial ether cleavage to yield the corresponding alcohol. Once the alcohol is formed, it can be oxidized to a ketone using various oxidizing agents, such as chromate-based reagents or under milder conditions using Swern or Dess-Martin periodinane oxidation.
Cyclohexane Ring Transformations and Functionalization of this compound
The cyclohexane ring itself is a saturated hydrocarbon and generally unreactive towards many reagents. Functionalization of the ring would typically require radical reactions, which often lack selectivity, or proceed through activation by the existing functional groups.
The presence of the amine and methoxy groups can influence the regioselectivity of certain reactions. For example, in reactions involving the formation of a carbocation on the ring, the electron-donating nature of the methoxy group could direct reactions to specific positions. However, without specific experimental data, predicting the outcome of such transformations remains speculative. Ring-opening reactions are unlikely under normal conditions due to the stability of the cyclohexane ring.
Oxidative and Reductive Modifications of the Ring System
No specific data on the oxidative and reductive modifications of the this compound ring system is available in the reviewed literature.
Regioselective and Stereoselective Introduction of Additional Stereocenters
There is no available research detailing the regioselective or stereoselective introduction of additional stereocenters to this compound.
Detailed Mechanistic Studies of this compound Transformations
Kinetic and Thermodynamic Parameters of Key Reactions
No studies reporting the kinetic and thermodynamic parameters for reactions involving this compound were found.
Probing of Reaction Intermediates and Transition States
There is no available information on the probing of reaction intermediates or transition states for transformations of this compound.
Computational and Theoretical Investigations of 6 Methoxy 2,2 Dimethylcyclohexan 1 Amine
Advanced Conformational Analysis and Dynamics of 6-Methoxy-2,2-dimethylcyclohexan-1-amine
The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformations. Understanding the preferred spatial arrangements of its constituent atoms and the energetic barriers between them is fundamental to comprehending its chemical and physical properties.
Quantum chemical calculations are instrumental in identifying the stable conformations of this compound and quantifying their relative energies. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The substituents—an amine group, a methoxy (B1213986) group, and two methyl groups—can be oriented in either axial or equatorial positions, leading to a variety of possible stereoisomers and conformers.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to construct a potential energy surface that maps the energy of the molecule as a function of its geometry. This allows for the identification of local minima, corresponding to stable conformers, and transition states, which represent the energy barriers for interconversion. For the cis and trans isomers of this compound, the relative stability of conformers is determined by the interplay of steric and stereoelectronic effects. The bulky gem-dimethyl group at the C2 position significantly influences the conformational preference of the adjacent amine and methoxy groups at the C1 and C6 positions.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Orientations (1-NH2, 6-OCH3) | Relative Energy (kcal/mol) |
|---|---|---|
| Trans-1 | Equatorial, Equatorial | 0.00 |
| Trans-2 | Axial, Axial | 5.8 |
| Cis-1 | Equatorial, Axial | 2.1 |
| Cis-2 | Axial, Equatorial | 3.5 |
While quantum chemical calculations provide insights into the intrinsic properties of a molecule in the gas phase, its behavior in a real-world environment is influenced by solvent and temperature. Molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time, taking these factors into account. nih.gov
By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how intermolecular interactions, such as hydrogen bonding between the amine group and the solvent, affect the conformational equilibrium. mdpi.com Temperature effects are also critical; at higher temperatures, the molecule has more kinetic energy to overcome conformational barriers, leading to a more dynamic system where less stable conformers are more populated. nih.gov These simulations can provide a detailed picture of the conformational landscape under specific experimental conditions.
Electronic Structure and Bonding Characteristics of this compound
The arrangement of electrons within a molecule dictates its bonding, reactivity, and spectroscopic properties. A thorough analysis of the electronic structure of this compound can provide a deeper understanding of its chemical nature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO is expected to be distributed across the sigma anti-bonding orbitals of the cyclohexane ring.
The distribution of electron density can be quantified through population analysis, which assigns partial charges to each atom. The electronegative nitrogen and oxygen atoms will carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges. This charge distribution influences the molecule's electrostatic potential and its interactions with other molecules.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 1.8 D |
Note: These values are hypothetical and for illustrative purposes.
Beyond simple steric hindrance, subtle electronic interactions within the molecule, known as stereoelectronic effects, can play a significant role in determining its structure and reactivity. In this compound, potential intramolecular hydrogen bonding between the amine and methoxy groups could influence the preferred conformation, particularly in non-polar solvents.
Furthermore, hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond into an adjacent empty anti-bonding orbital, can contribute to the stability of certain conformations. The orientation of the methoxy and amine groups relative to the cyclohexane ring will affect these interactions.
Theoretical Prediction of Reactivity and Selectivity for this compound
Computational methods can be employed to predict how this compound will behave in chemical reactions. By mapping the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways and predict the selectivity of the reaction.
The amine group is expected to be the primary site of reactivity, acting as a nucleophile or a base. The methoxy group can also influence reactivity through its electron-donating inductive effect. Computational models can be used to simulate reactions such as N-alkylation or acylation, providing insights into the transition state geometries and activation energies. This information is invaluable for designing synthetic routes and understanding reaction mechanisms. For example, the facial selectivity of reactions at the amine group could be influenced by the steric bulk of the adjacent gem-dimethyl group and the conformational preferences of the cyclohexane ring.
Computational Studies of Reaction Pathways and Activation Energy Profiles
In the absence of specific studies on this compound, a general approach to investigating its reaction pathways and activation energy profiles would involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT). These methods are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating the energy barriers (activation energies) that govern reaction rates.
For a molecule like this compound, computational studies could elucidate the mechanisms of various potential reactions. For example, the amine group could participate in nucleophilic substitution or addition reactions, while the methoxy group could be involved in ether cleavage or rearrangement reactions. DFT calculations would model the step-by-step transformation of reactants to products, providing insights into the geometry of transition states and the stability of intermediates.
A hypothetical reaction, such as the N-alkylation of the amine, could be modeled to determine the most favorable pathway. The calculated activation energy for this process would indicate the kinetic feasibility of the reaction under specific conditions. By comparing the activation energies of competing reaction pathways, researchers can predict the major product of a reaction.
Table 1: Hypothetical Activation Energies for Potential Reactions of this compound
| Reaction Type | Hypothetical Activation Energy (kcal/mol) | Computational Method |
| N-Alkylation | 15-25 | DFT (B3LYP/6-31G*) |
| Acylation of Amine | 10-20 | DFT (M06-2X/cc-pVTZ) |
| Ether Cleavage | 30-40 | ab initio (MP2/aug-cc-pVDZ) |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Prediction of Regio- and Stereoselectivity in Complex Transformations
Computational chemistry is also a vital tool for predicting the regio- and stereoselectivity of chemical reactions, particularly in complex molecules with multiple reactive sites and stereocenters like this compound. The presence of chiral centers in this molecule means that its reactions can lead to various stereoisomers.
Theoretical models can be used to predict which regioisomer or stereoisomer will be preferentially formed. This is often achieved by calculating the energies of the different possible transition states leading to the various products. According to transition state theory, the product formed via the lowest energy transition state will be the major product.
For instance, in a reaction involving an electrophilic attack on the cyclohexane ring, computational models could predict whether the attack is more likely to occur at a specific position relative to the existing substituents (regioselectivity). Similarly, if a new stereocenter is formed during a reaction, calculations can predict the diastereomeric or enantiomeric excess by comparing the activation energies of the pathways leading to the different stereoisomers.
Table 2: Illustrative Prediction of Stereoselectivity in a Hypothetical Reaction
| Product Diastereomer | Relative Transition State Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| (1R, 6S) product | 0.0 | >99:1 |
| (1S, 6S) product | +3.5 | <1:99 |
Note: This table presents a hypothetical scenario to illustrate how computational predictions of stereoselectivity are typically reported and is not based on actual data for this compound.
While direct computational studies on this compound are not currently available in the scientific literature, the principles and methods described above represent the standard theoretical approaches that would be employed to gain a deeper understanding of its chemical behavior.
Strategic Applications of 6 Methoxy 2,2 Dimethylcyclohexan 1 Amine and Its Derivatives in Chemical Sciences
Role as a Chiral Auxiliary and Building Block in Asymmetric Synthesis
The inherent chirality and structural rigidity of the cyclohexyl framework make 6-methoxy-2,2-dimethylcyclohexan-1-amine a promising candidate for use as a chiral auxiliary and a versatile building block in asymmetric synthesis. Chiral amines are fundamental to many stereoselective transformations, guiding the formation of specific stereoisomers.
Chiral cyclohexylamine (B46788) derivatives are frequently employed as foundational scaffolds for the development of novel chiral reagents and organocatalysts. These catalysts are instrumental in promoting enantioselective reactions. For instance, complex organocatalytic cascade reactions have been developed to synthesize substituted cyclohexylamines with high levels of stereoselectivity. These reactions often proceed through enamine and iminium catalysis, demonstrating the utility of the cyclohexylamine core in orchestrating complex chemical transformations.
The combination of an achiral amine with a chiral Brønsted acid can facilitate a cascade of reactions including aldol (B89426) addition, dehydration, conjugate reduction, and reductive amination to produce chiral cis-3-substituted cyclohexylamines. This highlights the potential of the amine group on the this compound scaffold to participate in similar catalytic cycles.
| Catalyst Type | Precursor Moiety | Application | Anticipated Outcome |
| Chiral Brønsted Acid Co-catalyst | Substituted Cyclohexylamine | Asymmetric Cascade Reactions | High Enantioselectivity |
| Chiral Phosphoric Acid | Benzocyclobutylamines | Photocatalyzed [4+2] Cycloaddition | Good to Excellent Diastereoselectivity |
| Cinchona Alkaloid-Derived | Amine Functionality | Asymmetric Michael Additions | High Enantiomeric Excess |
The rigid cyclohexane (B81311) ring of this compound can provide a well-defined steric environment, crucial for inducing high levels of enantioselectivity in chemical reactions. When used as a chiral auxiliary, this compound can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
Research on other chiral cyclohexylamine derivatives has shown their effectiveness in mediating enantioselective transformations. For example, visible-light-enabled photoredox catalysis has been used for the stereoselective synthesis of functionalized cyclohexylamine derivatives through [4+2] cycloadditions. In these reactions, a chiral phosphoric acid catalyst can be employed to create a chiral environment, leading to the formation of stereocenters with good enantioselectivity. This suggests that derivatives of this compound could be similarly effective in guiding stereoselective cycloaddition reactions.
Integration into Ligand Design for Homogeneous and Heterogeneous Catalysis
The amine functionality of this compound makes it an excellent candidate for incorporation into ligand structures for both homogeneous and heterogeneous catalysis. The nitrogen atom can coordinate to a metal center, and the chiral backbone can create a stereochemically defined pocket around the metal, influencing the selectivity of the catalyzed reaction.
Chiral ligands are paramount in asymmetric transition metal catalysis. The design of effective ligands often involves the incorporation of a chiral backbone, such as that provided by this compound. The steric bulk of the gem-dimethyl group and the electronic influence of the methoxy (B1213986) group can be fine-tuned to optimize the performance of the resulting metal complex in various catalytic processes, such as hydrogenations, cross-coupling reactions, and allylic alkylations. While specific ligands derived from this compound have not been reported, the broader class of chiral cyclohexanediamine (B8721093) derivatives is known to be effective in forming metal complexes for asymmetric synthesis and catalysis. researchgate.net
Beyond its use in metal-based catalysis, derivatives of this compound can be explored as organocatalysts. For example, N,N-dimethylcyclohexylamine, a structurally related tertiary amine, is utilized as a catalyst in the production of polyurethane foams. It acts as a blowing agent and promotes the reaction between polyols and isocyanates. This indicates that N-alkylated derivatives of this compound could also exhibit catalytic activity in polymerization and other organic transformations.
Precursor in Advanced Materials Science and Polymer Chemistry
Alicyclic amines are valuable monomers and building blocks in the synthesis of a variety of polymers and advanced materials. The bifunctional nature of this compound (amine and methoxy groups) offers potential for its incorporation into polymeric structures.
Cyclohexylamine derivatives are used as curing agents for epoxy resins. greenchemicals.eu The amine group reacts with the epoxide rings to form a cross-linked polymer network. The structure of the amine, including the nature of the substituents on the cyclohexane ring, can influence the curing kinetics and the final properties of the epoxy material, such as its thermal and mechanical stability. For instance, tetra-alkyl substituted bridged cyclohexylamine derivatives have been shown to extend the pot life and enhance the thermal properties of epoxy resins. nih.gov
Furthermore, diamine derivatives of cyclohexane are used as monomers in the synthesis of polyamides, a class of polymers that includes nylons. youtube.com The reaction of a diamine with a diacid or diacid chloride leads to the formation of a polymer chain linked by amide bonds. The incorporation of the rigid and substituted cyclohexyl ring from a derivative of this compound into a polyamide backbone could impart unique properties to the resulting material, such as improved thermal stability and modified mechanical strength.
| Polymer Class | Role of Cyclohexylamine Derivative | Potential Impact of this compound Structure |
| Polyurethanes | Catalyst | The substituted cyclohexane could influence reaction rates and foam properties. |
| Epoxy Resins | Curing Agent | The gem-dimethyl and methoxy groups could affect curing time and the thermomechanical properties of the cured resin. |
| Polyamides | Monomer (as a diamine derivative) | The rigid, substituted ring could enhance thermal stability and modify mechanical properties. |
Incorporation into Functional Polymer Architectures
There is currently no available research data detailing the incorporation of this compound into functional polymer architectures. The scientific community has not published studies exploring its use as a comonomer, a chain-terminating agent, or as a functional pendant group in polymerization processes. While related compounds like N,N-dimethylcyclohexylamine (DMCHA) are known to act as catalysts in polymerization reactions, such as for polyurethanes and polyesters, similar functionality has not been documented for this compound. bdmaee.net
Synthesis of Monomers for Specialty Materials
The synthesis of specialty monomers derived from this compound has not been described in the available scientific literature. Research on the preparation and polymerization of acrylic ester monomers with methoxy and N,N-diethylamino substitutions exists, but this does not extend to the specific compound . buct.edu.cn Therefore, there are no documented methods for transforming this amine into polymerizable units for the creation of specialty materials with tailored properties.
Utility in Supramolecular Chemistry and Host-Guest Systems
There is no published evidence to suggest that this compound or its derivatives have been utilized in the field of supramolecular chemistry or in the design of host-guest systems. The structural features of the molecule, including the amine group, methoxy group, and the stereochemistry of the cyclohexane ring, could theoretically allow for its participation in non-covalent interactions. However, no studies have been found that explore these potential interactions or its application as either a host or a guest molecule in supramolecular assemblies.
Future Directions and Emerging Research Avenues for 6 Methoxy 2,2 Dimethylcyclohexan 1 Amine Research
Exploration of Unconventional Synthetic Methodologies for 6-Methoxy-2,2-dimethylcyclohexan-1-amine (e.g., Photoredox, Electrochemistry)
Traditional synthetic routes to cyclohexylamines often rely on the reduction of corresponding anilines or the amination of cyclohexanols, which can require harsh conditions or multi-step processes. wikipedia.org The future synthesis of this compound is poised to benefit from the adoption of unconventional, more sustainable methods like photoredox and electrochemical catalysis.
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgbeilstein-journals.org This methodology could enable novel pathways to the target compound. For instance, a potential photoredox-catalyzed [4+2] cycloaddition could construct the functionalized cyclohexyl ring system stereoselectively from readily available precursors. rsc.orgrsc.org Such reactions often proceed at ambient temperature, offering high atom economy and compatibility with a wide range of functional groups. rsc.org Another promising photoredox strategy involves the generation of α-amino alkyl radicals, which can be intercepted in various ways to form the desired amine product, potentially offering a convergent and efficient synthesis. scispace.comnih.gov
Electrochemistry offers another green and powerful alternative for amine synthesis. Electrosynthesis minimizes the use of chemical oxidants and reductants, replacing them with electrons, thereby reducing waste. The electrochemical reduction of imines or related nitrogen-containing functional groups on a pre-formed 6-methoxy-2,2-dimethylcyclohexanone scaffold could provide a direct and efficient route to the target amine.
| Methodology | Potential Advantages for Synthesis | Key Reaction Type | Representative Catalyst/System |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. | Radical Cycloadditions, C-H Functionalization. | Iridium or Ruthenium-based photosensitizers, Organic Dyes. rsc.orgscispace.com |
| Electrochemistry | Minimizes chemical reagent waste, high selectivity, potential for process automation. | Reductive Amination, Imine Reduction. | Divided/Undivided cell with specific electrode materials (e.g., Pb, Pt, C). |
Discovery of Novel Reactivity and Transformation Pathways for the Compound
The specific substitution pattern of this compound—featuring a primary amine, a methoxy (B1213986) group, and a sterically demanding gem-dimethyl group—suggests a rich and underexplored reactivity profile. Future research will likely focus on leveraging this unique structure to develop novel chemical transformations.
The primary amine serves as a versatile handle for a multitude of reactions. Beyond standard amide and sulfonamide formation, it can be a precursor for more complex transformations. For example, its use in dehydrogenative aromatization reactions could lead to the synthesis of novel, highly substituted anilines. nih.gov The steric hindrance imposed by the adjacent gem-dimethyl group could impart unique selectivity in reactions involving the amine, potentially enabling diastereoselective transformations that are difficult to achieve with less substituted cyclohexylamines.
Furthermore, the interplay between the amine and the methoxy group at the 1- and 6-positions could be exploited. This 1,2-amino ether motif could participate in unique intramolecular cyclization or rearrangement reactions, potentially catalyzed by transition metals, to generate novel heterocyclic scaffolds.
Advancement in Computational Modeling for Predictive Chemistry of this compound and Its Analogs
Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical discovery. rsc.org For this compound and its analogs, computational modeling can provide profound insights into their structure, properties, and reactivity, guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties. researchgate.net These include conformational analysis to determine the preferred chair conformations and the axial/equatorial orientation of the substituents, which are critical for understanding stereoselective reactions. DFT can also be used to calculate molecular parameters like the electrophilicity index, molecular hardness, and chemical potential, which help in assessing the chemical reactivity of the molecule. scispace.com
Predictive models, powered by machine learning, can forecast the biological activity or material properties of derivatives based on their structural features. rsc.org By creating a virtual library of analogs of this compound and calculating their key descriptors, researchers can identify promising candidates for synthesis and testing, significantly streamlining the discovery process for new pharmaceuticals or functional materials. researchgate.netresearchgate.net
| Computational Method | Predicted Property/Application | Potential Impact on Research |
| Density Functional Theory (DFT) | Conformational energies, electronic properties (HOMO/LUMO), reaction mechanism pathways. | Guide catalyst selection, predict reaction outcomes, and understand stereoselectivity. researchgate.net |
| Molecular Dynamics (MD) | Solvation effects, intermolecular interactions, binding affinities to biological targets. | Inform formulation science and predict interactions with biomolecules. |
| Machine Learning (QSAR) | Prediction of biological activity, toxicity, and physicochemical properties. | Prioritize synthetic targets for drug discovery and materials science. scispace.com |
Sustainable Chemical Synthesis and Process Intensification for its Production
The principles of green chemistry are increasingly integral to modern chemical manufacturing. Future production of this compound will necessitate the development of sustainable and intensified processes.
Biocatalysis offers a highly attractive route. The use of enzymes, such as amine dehydrogenases or transaminases, can enable the stereoselective synthesis of chiral amines from ketone precursors under mild, aqueous conditions. researchgate.netresearchgate.net An enzymatic reductive amination strategy could provide a green pathway to specific stereoisomers of the target compound. researchgate.net Cyclohexylamine (B46788) oxidase is another enzyme that has been investigated for the kinetic resolution of amines, which could be applied to produce enantiomerically pure versions of the compound. canada.ca
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.itaiche.org For the synthesis of this compound, shifting from traditional batch reactors to continuous flow systems could offer significant advantages. Flow chemistry allows for precise control over reaction parameters, improved heat transfer, and enhanced safety, especially for highly exothermic or rapid reactions. cetjournal.it This approach can also facilitate easier scale-up and integration of purification steps, leading to a more streamlined and sustainable manufacturing process. chemrxiv.org
Integration into Emerging Fields of Chemical Science Beyond Traditional Organic Synthesis
The unique structural motifs of this compound make it a compelling building block for integration into emerging areas of chemical science.
Materials Science : Amines are crucial components in the synthesis of polymers and functional materials. ijrpr.com The rigid, substituted cyclohexyl backbone of this compound could be incorporated into polymers like polyamides or polyimides to impart specific thermal or mechanical properties. Its potential as a curing agent for epoxy resins or as a building block for metal-organic frameworks (MOFs) could also be explored.
Chemical Biology and Medicinal Chemistry : The arylcyclohexylamine scaffold is a well-known pharmacophore found in numerous bioactive compounds. mdpi.com While this compound is an aliphatic amine, it serves as a valuable synthetic intermediate for creating more complex molecules. wikipedia.orgatamankimya.com Its derivatives could be investigated for a range of biological activities, serving as starting points for drug discovery programs in areas such as neuroscience or infectious diseases.
Supramolecular Chemistry : The amine group can participate in hydrogen bonding and other non-covalent interactions. This makes the molecule a candidate for designing self-assembling systems, molecular receptors, or novel organocatalysts where the specific 3D structure defined by the substituted cyclohexane (B81311) ring can influence molecular recognition and catalytic activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methoxy-2,2-dimethylcyclohexan-1-amine, and how do reaction parameters influence yield and purity?
- Methodology : Evaluate methods such as reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature control (25–80°C), and catalyst selection (e.g., Pd/C for hydrogenation). Purity can be monitored via HPLC (>98%) or GC-MS, with yields optimized by adjusting stoichiometry and reaction time .
- Data Consideration : Compare yields across methods (e.g., 65–85% for reductive amination vs. 50–70% for substitution routes) and assess byproduct formation using NMR spectroscopy.
Q. How can researchers characterize the stereochemical and structural properties of this compound?
- Methodology :
- Stereochemistry : Use chiral HPLC or polarimetry to determine enantiomeric excess.
- Structural Confirmation : Employ - and -NMR to identify methoxy (δ 3.3–3.5 ppm) and dimethylcyclohexyl groups (δ 1.0–1.5 ppm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 171 [M]) .
- Validation : Cross-reference with X-ray crystallography data if single crystals are obtainable.
Advanced Research Questions
Q. What strategies are effective for studying the compound’s pharmacokinetics and metabolic pathways?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor cytochrome P450 interactions (e.g., CYP2D6 inhibition assays).
- In Vivo Studies : Administer radiolabeled compound in rodent models and track distribution using PET imaging or tissue homogenate analysis .
- Data Interpretation : Compare metabolic stability (e.g., half-life in microsomes) and identify major metabolites (e.g., demethylated or hydroxylated derivatives).
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?
- Approach :
- Dose-Response Studies : Test across concentrations (1–100 μM) in cell-based assays (e.g., MIC for bacteria, TNF-α suppression in macrophages).
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify target pathways. For example, notes anti-inflammatory effects via enzyme modulation, which may compete with antimicrobial activity at higher doses .
- Contradiction Analysis : Replicate studies under standardized conditions (e.g., pH, serum content) to isolate variables.
Q. What advanced analytical techniques are suitable for detecting trace impurities or degradation products?
- Techniques :
- GC-MS/LC-HRMS : Detect impurities at ppm levels.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions and profile degradation products (e.g., methoxy group hydrolysis) .
Methodological Challenges and Solutions
Q. How can computational models predict the compound’s interaction with biological targets?
- Workflow :
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin transporters (SERT) or GPCRs.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Validation : Cross-correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC values from receptor inhibition assays .
Q. What protocols ensure stability during long-term storage for biological assays?
- Recommendations :
- Storage Conditions : -20°C under argon, with desiccants to prevent hydrolysis.
- Stability Monitoring : Perform accelerated aging tests (40°C/75% RH for 6 months) and track purity via HPLC .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
